Progesterone
Overview
Description
Progesterone is a naturally occurring steroid hormone that plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis in humans and other species . It is produced primarily in the ovaries, placenta, and adrenal glands . This compound is essential for preparing the uterus for implantation of a fertilized egg and maintaining pregnancy . It also has significant effects on other female reproductive organs and is involved in the regulation of the menstrual cycle .
Mechanism of Action
Target of Action
This compound is a key physiological component of the menstrual cycle, reproduction, and steroid hormone biosynthesis . The major target organ of this compound is the reproductive system . It plays a crucial role in the uterus and ovary, facilitating the release of mature oocytes, implantation, and maintenance of pregnancy by promoting uterine growth and suppressing myometrial contractility . It also influences the mammary gland, brain, and bone .
Mode of Action
This compound is a progestogen, or an agonist of the nuclear this compound receptors (PRs), including PR-A, PR-B, and PR-C . It also acts as an agonist of the membrane this compound receptors (mPRs), including mPRα, mPRβ, mPRγ, mPRδ, and mPRϵ . It also has antimineralocorticoid and inhibitory neurosteroid activity .
Biochemical Pathways
This compound affects several biochemical pathways. It facilitates the transition of the endometrium from a proliferative to a secretory stage, facilitates blastocyst nesting, and is essential to the maintenance of pregnancy . It also influences the central nervous system and immune system . This compound can inhibit the expression of matrix metalloproteinases, thus reducing the capacity of endometrial cells to degrade the extracellular matrix and weaken their invasion and migration ability .
Pharmacokinetics
This compound can be taken by various routes, including oral, sublingual, transdermal, vaginal, rectal, intramuscular injection, subcutaneous injection, and intrauterine . Its bioavailability varies depending on the route of administration, with oral bioavailability being less than 2.4% . This compound is primarily metabolized in the liver by enzymes such as 5α- and 5β-reductase and 3α-hydroxysteroid dehydrogenase . The elimination half-life varies depending on the route of administration, ranging from 3-90 minutes for intravenous injection to 30-40 hours for transdermal administration .
Result of Action
This compound’s primary action is to maintain pregnancy . It facilitates the LH surge, transforms the endometrium from a proliferative to a secretory state, and, together with estradiol, maintains endometrial integrity . It also prepares the body for pregnancy by stimulating glandular development and the development of new blood vessels . If the egg isn’t fertilized, the corpus luteum breaks down, leading to a drop in this compound levels .
Action Environment
This compound produced in the gonads is carried mostly in the blood to exert its biological function . Environmental factors such as the presence of other hormones, the health of the reproductive system, and the overall health of the individual can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Progesterone is a 21-carbon steroid hormone with a chemical formula of C21H30O2. It is synthesized from cholesterol through a series of enzymatic reactions. This compound interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it binds to nuclear this compound receptors (nPR) and membrane this compound receptors (mPRs), which play a significant role in regulating female reproduction . Additionally, this compound is metabolized by enzymes such as CYP2C19, CYP3A4, and CYP2C9 in the liver .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In the reproductive system, this compound prepares the endometrium for implantation and maintains the uterine lining during pregnancy . It also affects breast tissue by promoting the growth of milk-producing glands . In males, this compound is involved in the production of testosterone and other adrenal hormones .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to this compound receptors, which are nuclear transcription factors. Upon binding, these receptors undergo a conformational change that allows them to interact with specific DNA sequences called this compound response elements (PREs). This interaction regulates the transcription of target genes involved in reproductive processes . This compound also interacts with membrane-bound receptors, influencing non-genomic signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . In vitro and in vivo studies have demonstrated that this compound can maintain its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound can support normal reproductive functions, while higher doses may lead to adverse effects. For example, high doses of this compound have been shown to cause atrophy of endocrine target organs such as the gonads and uterus in animal studies . Additionally, dose-dependent effects on brain edema and lesion volume have been observed in models of traumatic brain injury .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from cholesterol and can be converted into other steroid hormones, including cortisol and aldosterone. The primary metabolic pathways for this compound involve enzymes such as 5α-reductase, 3α-hydroxysteroid dehydrogenase, and 20α-hydroxysteroid dehydrogenase . These pathways play a crucial role in regulating the levels of this compound and its metabolites in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to transport proteins such as albumin and corticosteroid-binding globulin (CBG) in the bloodstream . Within cells, this compound can interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . This distribution is essential for this compound to exert its physiological effects.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It primarily localizes to the nucleus, where it binds to nuclear this compound receptors and regulates gene transcription . Additionally, this compound can be found in the cytoplasm, where it interacts with membrane-bound receptors and influences non-genomic signaling pathways . The localization of this compound is regulated by nuclear localization signals and other targeting mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing progesterone involves the reaction of (20S)-20-hydroxymethyl pregn-4-en-3-one with an acidic ionic liquid-based catalyst in a solvent . After the reaction, the catalyst is separated, and the reaction solution is concentrated under normal pressure. Water is added to precipitate a solid, which is then filtered to obtain crude this compound. The crude product is recrystallized to obtain refined this compound .
Another method uses 21-hydroxy-20-methyl pregn-4-ene-3-ketone as the initial raw material. This compound undergoes an oxidation reaction to form 20-formyl pregn-4-ene-3-ketone, which is then subjected to an oxidation decarburization reaction under the action of a catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of plant-derived precursors such as diosgenin, which is extracted from plants like Dioscorea zingiberensis . The diosgenin is converted into this compound through a series of chemical reactions, including oxidation and catalytic radical oxygenation .
Chemical Reactions Analysis
Types of Reactions
Progesterone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as 20-formyl pregn-4-ene-3-ketone.
Reduction: Reduction reactions can convert this compound into other steroidal compounds.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acidic ionic liquids, catalysts like zinc powder, and oxidizing agents . Reaction conditions often involve specific temperatures and solvents to facilitate the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound include various steroidal intermediates and derivatives that are used in the synthesis of other steroid hormones .
Scientific Research Applications
Progesterone has a wide range of scientific research applications:
Comparison with Similar Compounds
Progesterone is part of a group of steroid hormones known as progestogens. Similar compounds include:
Prometrium: A synthetic form of this compound used in hormone replacement therapy.
Crinone: A this compound gel used for this compound supplementation in assisted reproductive technology.
Cyclogest: Another form of this compound used in various medical applications.
This compound is unique in its natural occurrence and its critical role in reproductive biology and pregnancy maintenance . Its synthetic analogs, such as Prometrium and Crinone, are designed to mimic its effects but may have different pharmacokinetic properties .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFOVLPORLFTN-LEKSSAKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Record name | PROGESTERONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20955 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | progesterone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Progesterone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022370 | |
Record name | Progesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Progesterone is a white powder. Melting point 121 °C. Stable in air. Insoluble in water. A female sex hormone. Low toxicity., Solid, White odorless crystals or powder. | |
Record name | PROGESTERONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20955 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Progesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |
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Record name | PROGESTERONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/881 | |
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Boiling Point |
394.13°C (rough estimate) | |
Record name | Progesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00396 | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), <0.1 g/100 mL at 19 ºC, Sol in alcohol, acetone, dioxane /beta-Progesterone/, Soluble in alcohol, acetone, dioxane, concentrated sulfuric acid; sparingly soluble in vegetable oils, In double-distilled water, 9.12 mg/L, In water, 8.81 mg/L at 25 °C, 0.00881 mg/mL at 25 °C | |
Record name | PROGESTERONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20955 | |
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Record name | Progesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00396 | |
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Record name | PROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |
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Record name | Progesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |
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Density |
1.171 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.166 g/cu cm at 23 °C, 1.171 | |
Record name | PROGESTERONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20955 | |
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Record name | PROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |
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Record name | PROGESTERONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/881 | |
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Mechanism of Action |
Progesterone binds and activates its nuclear receptor, _PR_, which plays an important part in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy. Progesterone receptor (PR) is a member of the nuclear/steroid hormone receptor (SHR) family of ligand-dependent transcription factors that is expressed primarily in female reproductive tissue as well as the central nervous system. As a result of its binding its associated steroid hormone, progesterone, the progesterone receptor (PR) modulates the expression of genes that regulate the development, differentiation, and proliferation of target tissues. In humans, PR is found to be highly expressed in the stromal (connective tissue) cells during the secretory phase and during pregnancy. Progesterone may prevent pregnancy by changing the consistency of cervical mucus to be unfavorable for sperm penetration, and by inhibiting follicle-stimulating hormone (FSH), which normally causes ovulation. With perfect use, the first-year failure rate for progestin-only oral contraceptives is approximately 0.5%. The typical failure rate, however, is estimated to be approximately 5%, due to late or missed pills., Progesterone is a progestinic hormone secreted mainly from the corpus luteum of the ovary during the latter half of the menstrual cycle. Progesterone is formed from steroid precursors in the ovary, testis, adrenal cortex, and placenta. Luteinizing hormone (LH) stimulates the synthesis and secretion of progesterone from the corpus luteum. Progesterone is necessary for nidation (implantation) of the ovum and for maintenance of pregnancy. Although the hormone is secreted mainly during the luteal phase of the menstrual cycle, small amounts of progesterone are also secreted during the follicular phase. High concentrations of the hormone are secreted during the latter part of pregnancy. Amounts comparable to those secreted in women during the follicular phase have been shown to be secreted in males., Progesterone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, progesterone transforms a proliferative endometrium into a secretory one. The abrupt decline in the secretion of progesterone at the end of the menstrual cycle is principally responsible for the onset of menstruation. Progesterone also stimulates the growth of mammary alveolar tissue and relaxes uterine smooth muscle. Progesterone has minimal estrogenic and androgenic activity., Progesterone released during the luteal phase of the cycle decreases estrogen driven endometrial proliferation and leads to the development of a secretory endometrium ... . The abrupt decline in the release of progesterone from the corpus luteum at the end of the cycle is the main determinant of the onset of menstruation. If the duration of the luteal phase is artificially lengthened, either by sustaining luteal function or by treatment with progesterone, decidual changes in the endometrial stroma similar to those seen in early pregnancy can be induced. Under normal circumstances, estrogen antecedes and accompanies progesterone in its action upon the endometrium and is essential to the development of the normal menstrual pattern., Progesterone also increases the ventilatory response of the respiratory centers to carbon dioxide and leads to reduced arterial and alveolar PC02 in the luteal phase of the menstrual cycle and during pregnancy. Progesterone also may have depressant and hypnotic actions in the CNS, which may account for reports of drowsiness after hormone administration., For more Mechanism of Action (Complete) data for PROGESTERONE (12 total), please visit the HSDB record page. | |
Record name | Progesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00396 | |
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Record name | PROGESTERONE | |
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Impurities |
Reported impurities include: 21-(cyclohex-1-enyl)pregn-4-ene-3,20-dione, 21-(cyclohexylidene) pregn-4-ene-3,20-dione, (20R)-20-hydroxypregn-4-en-3-one, (20S)-20-hydroxypregn-4-en-3-one, (20R)-3-oxopregn-4-en-20-yl acetate, (20S)-3-oxopregn-4-en-20-yl acetate and pregna-4,14-diene-3,20-dione. | |
Record name | PROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |
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Color/Form |
Prisms, White crystalline powder, Exists in two crystalline forms | |
CAS No. |
57-83-0 | |
Record name | PROGESTERONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20955 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Progesterone | |
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Record name | Progesterone [USP:INN:BAN:JAN] | |
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Record name | Progesterone | |
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Record name | progesterone | |
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Record name | progesterone | |
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Record name | Progesterone | |
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Record name | Progesterone | |
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Record name | Progesterone | |
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Record name | PROGESTERONE | |
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Record name | Progesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |
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Record name | PROGESTERONE | |
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URL | https://www.osha.gov/chemicaldata/881 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
250 to 252 °F (NTP, 1992), 128-132, 129 °C, 121 °C, 250-252 °F | |
Record name | PROGESTERONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20955 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Progesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00396 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Progesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PROGESTERONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/881 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.